molecular formula C16H23NO4 B113084 Boc-L-2,4-dimethylphenylalanine CAS No. 849440-31-9

Boc-L-2,4-dimethylphenylalanine

Cat. No.: B113084
CAS No.: 849440-31-9
M. Wt: 293.36 g/mol
InChI Key: AVJPLTQARRYWFZ-ZDUSSCGKSA-N
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Description

Boc-L-2,4-dimethylphenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-2,4-dimethylphenylalanine. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-2,4-dimethylphenylalanine typically involves the protection of the amino group of L-2,4-dimethylphenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or anhydrous medium, often with solvents like tert-butyl alcohol . The reaction mixture is stirred at room temperature, and the product is isolated through extraction and crystallization processes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps involve crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Boc-L-2,4-dimethylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Boc-L-2,4-dimethylphenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid . The compound’s molecular targets and pathways are related to its incorporation into peptides and proteins, influencing their structure and function .

Comparison with Similar Compounds

    Boc-L-phenylalanine: Similar in structure but lacks the dimethyl groups on the phenyl ring.

    Boc-L-tyrosine: Contains a hydroxyl group on the phenyl ring instead of methyl groups.

    Boc-L-tryptophan: Features an indole ring instead of a phenyl ring.

Uniqueness: Boc-L-2,4-dimethylphenylalanine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This makes it a valuable compound in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

(2S)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJPLTQARRYWFZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376127
Record name Boc-L-2,4-dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849440-31-9
Record name Boc-L-2,4-dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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